N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(4-((4-Butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring an oxazole-isoxazole dual-ring system linked via a carbamoyl group. The oxazole ring is substituted with a 4-butylphenyl carbamoyl moiety, while the isoxazole ring contains a methyl group at the 5-position. Its lipophilic 4-butylphenyl substituent likely enhances membrane permeability compared to shorter alkyl or polar analogs .
Properties
IUPAC Name |
N-[4-[(4-butylphenyl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-3-4-5-13-6-8-14(9-7-13)20-18(25)16-11-26-19(21-16)22-17(24)15-10-12(2)27-23-15/h6-11H,3-5H2,1-2H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJRXBKIWRFHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a Friedel-Crafts acylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the oxazole and isoxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or isoxazole rings, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in substituents on the aromatic rings and carboxamide linkages, leading to differences in physicochemical and pharmacological properties. Below is a comparative analysis with key analogs from the literature:
*Predicted logP values calculated using fragment-based methods (e.g., Crippen’s method).
†Estimated based on substituent contributions.
Key Findings
Lipophilicity and Bioavailability: The target compound’s 4-butylphenyl group confers higher lipophilicity (logP ~4.2) compared to analogs with nitro (logP ~2.9) or morpholinomethyl (logP ~5.7) groups. This suggests improved passive diffusion across biological membranes but may limit aqueous solubility . In contrast, Glisoxepide’s sulfamoyl and azepane groups reduce logP (~1.5), favoring renal excretion over tissue penetration .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods in , involving oxime cyclization and carboxamide coupling. However, the 4-butylphenyl substituent may require tailored coupling agents (e.g., DIPEA or DCM) to avoid steric hindrance during amide bond formation .
- Nitro-containing analogs (e.g., SI10) utilize oxalyl chloride for activation, which may introduce reactive intermediates absent in the target compound’s synthesis .
Pharmacological Implications: Electron-Withdrawing vs. Electron-Donating Groups: Nitro-substituted analogs () exhibit reduced metabolic stability due to nitro-reductase susceptibility, whereas the target compound’s alkyl chain may enhance stability via steric shielding . Target Selectivity: The morpholinomethyl group in ’s compound suggests CNS penetration, while the target’s butylphenyl group may favor peripheral tissue targets (e.g., inflammatory kinases) .
Q & A
Basic: What are the common synthetic routes for synthesizing N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Oxazole Ring Formation : Acylated intermediates are prepared via condensation of carboxylic acid derivatives with amines. For example, coupling 5-methylisoxazole-3-carboxylic acid with 4-butylphenyl isocyanate under carbodiimide-mediated conditions (e.g., EDC/HOBt) forms the carbamoyl linkage .
Amide Coupling : The oxazol-2-yl intermediate is conjugated to the 5-methylisoxazole core via a carboxamide bond. This step often employs HATU or DCC as coupling agents in anhydrous DMF or THF .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., DMSO/water) is used to isolate the final compound. Yields are optimized by controlling stoichiometry and reaction time .
Basic: How is the structural confirmation of this compound achieved?
Methodological Answer:
Structural validation relies on spectroscopic and analytical techniques:
NMR Spectroscopy :
- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.2–2.5 ppm) .
- ¹³C NMR confirms carbonyl carbons (e.g., carboxamide C=O at ~170 ppm) and heterocyclic ring systems .
High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) confirms molecular formula and purity .
Melting Point Analysis : Sharp decomposition points (e.g., 214–216°C) indicate crystalline purity .
Advanced: How can researchers optimize the yield of oxazole ring formation during synthesis?
Methodological Answer:
Key optimization strategies include:
Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (from 18% to >50%) by enhancing thermal efficiency .
Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., DMAP) can accelerate cyclization steps .
Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor oxazole cyclization over side reactions. Additives like molecular sieves remove water, shifting equilibrium toward product .
Advanced: What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from experimental variables:
Compound Solubility : Use standardized DMSO stock concentrations (e.g., 10 mM) and confirm solubility via dynamic light scattering (DLS) to avoid aggregation .
Biological Model Variability :
- Mitochondrial Assays : Control for mitochondrial purity (e.g., cytochrome c release assays) and buffer composition (e.g., sucrose, MOPS, EGTA) .
- Receptor Binding Studies : Validate receptor expression levels in cell lines (e.g., serotonin receptor isoforms in ) using qPCR or Western blot .
Data Normalization : Include internal controls (e.g., CsA for mitochondrial permeability transition) to standardize activity metrics .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies focus on substituent modifications:
Core Modifications :
- Replace the 4-butylphenyl group with fluorophenyl or piperazine derivatives to assess hydrophobicity/electron effects on receptor binding .
Functional Group Variation :
- Introduce methyl or trifluoromethyl groups to the isoxazole ring to evaluate steric/electronic impacts on kinase inhibition .
Bioisosteric Replacement : Substitute oxazole with thiazole or pyrazole to probe heterocycle-specific interactions (see for analogous comparisons) .
Activity Profiling : Test analogs in assays for mitochondrial permeability ( ) and receptor antagonism () to map pharmacophores .
Advanced: What in vitro models are suitable for evaluating its therapeutic potential?
Methodological Answer:
Mitochondrial Dysfunction Models :
- Use isolated mouse liver mitochondria to assess inhibition of permeability transition pores (PTP) via calcium retention capacity (CRC) assays .
Cell-Based Assays :
- Cancer Cell Lines : Screen for cytotoxicity in HepG2 or MCF-7 cells using MTT assays, with verapamil as a positive control for P-glycoprotein inhibition .
- Neuroinflammation Models : BV-2 microglial cells treated with LPS can test anti-inflammatory activity via TNF-α/IL-6 ELISA .
Zebrafish Models : Evaluate developmental toxicity and bioaccumulation potential in early-stage embryos (e.g., 24–72 hpf) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
